molecular formula C11H16N2 B3112317 4-Phenylpiperidin-4-amine CAS No. 188979-27-3

4-Phenylpiperidin-4-amine

Cat. No.: B3112317
CAS No.: 188979-27-3
M. Wt: 176.26 g/mol
InChI Key: JCGSBRGSKUXXAG-UHFFFAOYSA-N
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Description

4-Phenylpiperidin-4-amine is an organic compound with the molecular formula C11H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine, and features a phenyl group attached to the fourth position of the piperidine ring

Biochemical Analysis

Biochemical Properties

4-Phenylpiperidin-4-amine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with opioid receptors, particularly the mu-opioid receptor, where it can act as an agonist or antagonist depending on its structural analogs . The interaction with these receptors involves binding to the active site, leading to conformational changes that modulate receptor activity. Additionally, this compound may interact with cytochrome P450 enzymes, influencing its metabolism and biotransformation .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, this compound can modulate neurotransmitter release by influencing opioid receptor signaling pathways . This modulation can lead to changes in cell signaling, gene expression, and cellular metabolism. For instance, activation of the mu-opioid receptor by this compound can inhibit adenylate cyclase activity, reducing cyclic AMP levels and altering downstream signaling cascades . These effects can impact pain perception, mood, and other physiological responses.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Upon binding to opioid receptors, this compound induces conformational changes that activate G-proteins, leading to the inhibition of adenylate cyclase and subsequent reduction in cyclic AMP levels . This results in decreased phosphorylation of protein kinase A substrates, ultimately affecting gene expression and cellular responses. Additionally, this compound may inhibit or activate other enzymes involved in its metabolic pathways, further influencing its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Prolonged exposure to this compound can lead to desensitization of opioid receptors, reducing its efficacy over time . Long-term studies in vitro and in vivo have also indicated potential neurotoxic effects at high concentrations, necessitating careful monitoring of its use in research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can produce analgesic effects by activating opioid receptors and modulating pain pathways . At higher doses, this compound can induce adverse effects such as respiratory depression, sedation, and potential toxicity . Threshold effects have been observed, where a minimal effective dose produces desired therapeutic effects, while exceeding this threshold can lead to significant adverse outcomes .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily mediated by cytochrome P450 enzymes . These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further conjugated and excreted . The metabolic flux of this compound can influence its pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylpiperidin-4-amine typically involves the following steps:

    Starting Material: The synthesis often begins with piperidine, which undergoes a series of reactions to introduce the phenyl group at the fourth position.

    Amination: One common method involves the amination of 4-phenylpiperidine using reagents such as ammonia or primary amines under catalytic conditions.

    Catalysts and Solvents: Catalysts like palladium on carbon (Pd/C) and solvents such as ethanol or methanol are frequently used to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of high-pressure reactors and automated systems ensures consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium or platinum is commonly employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to introduce halogen atoms.

Major Products:

    Oxidation Products: Ketones or aldehydes.

    Reduction Products: Various amine derivatives.

    Substitution Products: Halogenated compounds or other substituted derivatives.

Scientific Research Applications

4-Phenylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the field of analgesics and anesthetics.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 4-Phenylpiperidin-4-amine involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It may influence neurotransmitter pathways, particularly those involving dopamine and serotonin, leading to potential effects on mood and pain perception.

Comparison with Similar Compounds

4-Phenylpiperidin-4-amine can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds:

    Uniqueness: The presence of the amine group in this compound provides unique reactivity and potential biological activity, distinguishing it from its analogs.

Properties

IUPAC Name

4-phenylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2/c12-11(6-8-13-9-7-11)10-4-2-1-3-5-10/h1-5,13H,6-9,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGSBRGSKUXXAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(C2=CC=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3.2 ml of 12N hydrochloric acid solution are added to a solution of 5 g of 4-amino-1-benzyl-4-phenylpiperidine in 25 ml of methanol, followed by addition of 0.5 g of 10% palladium-on-charcoal (50% water) and hydrogen overnight, at atmospheric pressure and at 40° C. The catalyst is filtered off and the filtrate is concentrated under vacuum. The residue is taken up in 15 ml of water, basified by addition of 3.8 ml of 10N sodium hydroxide solution and left stirring. Sodium chloride crystals are added to the aqueous phase and the mixture is extracted twice with 25 ml of dichloromethane. The organic phase is dried over sodium sulfate and filtered, and the solvent is evaporated off under vacuum. 3.4 g of the expected product are obtained. b) A solution of 2.83 g of potassium carbonate in 2.8 ml of water is added to a solution of 4 g of compound of formula (III) obtained in Example 1 in 9.2 ml of toluene and 8 ml of methyl isobutyl ketone, followed by addition of 1.6 g of 4-amino-4-phenylpiperidine, and this mixture is heated at 70° C. for 12 hours. After cooling the reaction mixture to room temperature, 16 ml of water are added and the phases are then separated by settling. The organic phase is washed twice with 16 ml of water and is acidified by adding a solution of 1.5 ml of 12N hydrochloric acid in 16 ml of water, and the phases are then separated by settling. The acidic aqueous phase is washed twice with 10 ml of toluene, the aqueous phase is basified by adding 2 ml of 10N sodium hydroxide solution and is extracted twice with 30 ml of toluene. The organic phase is dried over magnesium sulfate and filtered, and the solvent is evaporated off under vacuum. 4 g of the expected product are obtained in the form of an oil.
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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